5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the condensation of appropriate substituted anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-benzimidazole
- 5-Fluoro-3-ethyl-1-phenyl-1H-benzimidazole
- 5-Bromo-3-methyl-1-phenyl-1H-benzimidazole
Uniqueness
5-Acetyl-3-ethyl-2-methyl-1-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and ethyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other benzimidazole derivatives.
Properties
CAS No. |
5935-71-7 |
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Molecular Formula |
C18H21IN2O |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(3-ethyl-2-methyl-1-phenyl-1,2-dihydrobenzimidazol-1-ium-5-yl)ethanone;iodide |
InChI |
InChI=1S/C18H20N2O.HI/c1-4-19-14(3)20(16-8-6-5-7-9-16)17-11-10-15(13(2)21)12-18(17)19;/h5-12,14H,4H2,1-3H3;1H |
InChI Key |
QNSHGRZSAWFROY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C([NH+](C2=C1C=C(C=C2)C(=O)C)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
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